molecular formula C20H15N3O5 B10899734 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B10899734
M. Wt: 377.3 g/mol
InChI Key: HFHJEQYHKQJNDM-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5,7-dimethyl-1,3-benzoxazole with a suitable phenyl derivative, followed by nitration and subsequent coupling with furan-2-carboxylic acid . The reaction conditions often require the use of solvents like ethanol and catalysts such as hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives and reduced nitrofuran compounds .

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication processes, while the nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in bacterial cells . These combined effects contribute to its antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combined benzoxazole and nitrofuran structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H15N3O5/c1-11-8-12(2)18-15(9-11)22-20(28-18)13-4-3-5-14(10-13)21-19(24)16-6-7-17(27-16)23(25)26/h3-10H,1-2H3,(H,21,24)

InChI Key

HFHJEQYHKQJNDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C

Origin of Product

United States

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